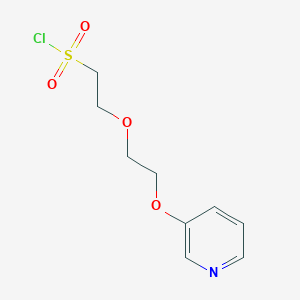

2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride

説明

特性

分子式 |

C9H12ClNO4S |

|---|---|

分子量 |

265.71 g/mol |

IUPAC名 |

2-(2-pyridin-3-yloxyethoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C9H12ClNO4S/c10-16(12,13)7-6-14-4-5-15-9-2-1-3-11-8-9/h1-3,8H,4-7H2 |

InChIキー |

FRRRGYIDGDKKID-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CN=C1)OCCOCCS(=O)(=O)Cl |

製品の起源 |

United States |

準備方法

Preparation Methods of 2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride

General Synthetic Strategy

The preparation of This compound typically involves the following key steps:

- Formation of the pyridin-3-yloxy ether moiety through nucleophilic substitution or coupling reactions.

- Introduction of the ethoxyethane linker.

- Sulfonation to introduce the sulfonyl chloride group, often via chlorosulfonation.

Specific Synthetic Routes and Conditions

Starting Materials and Reagents

- Pyridin-3-ol or derivatives as the pyridine source.

- Ethylene glycol derivatives or bis(2-hydroxyethyl) ethers for the ethoxyethane linkage.

- Chlorosulfonic acid or sulfuryl chloride for sulfonyl chloride introduction.

Representative Preparation Protocol

One reported approach involves the following sequence:

Ether Formation : Pyridin-3-ol is reacted with a suitable ethylene glycol derivative under basic conditions to form the pyridin-3-yloxy ethoxyethane intermediate. This step may use bases such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Sulfonyl Chloride Introduction : The intermediate is then treated with chlorosulfonic acid or sulfuryl chloride under controlled temperature (typically 0-35°C) in an inert solvent such as dichloromethane. The reaction time ranges from 2 to 4 hours, ensuring complete conversion to the sulfonyl chloride.

Workup and Purification : The reaction mixture is quenched with water or aqueous base, followed by extraction, washing, and drying. Purification is achieved by crystallization or column chromatography.

Example from Literature

A closely related sulfonyl chloride, pyridine-3-sulfonyl chloride , has been prepared by adding pyridine-3-sulfonyl chloride dropwise to a dichloromethane solution containing a nucleophilic substrate and triethylamine as a base at 10-35°C for 3 hours, followed by crystallization and drying, yielding about 78% product.

Similarly, the ether linkage formation involves sodium hydride deprotonation of the phenolic or pyridinolic hydroxyl group, followed by reaction with the appropriate alkyl halide to form the ether linkage, as seen in the synthesis of methyl 6-bromo-1-(pyridin-3-ylsulfonyl)-1H-indol-3-carboxylate.

Data Tables Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ether formation | Pyridin-3-ol + ethylene glycol derivative, NaH | 0 | 0.5 | ~80 | Stirring under inert atmosphere |

| Sulfonyl chloride formation | Chlorosulfonic acid or SO2Cl2 in CH2Cl2, Et3N | 10 - 35 | 3 | 75 - 80 | Dropwise addition, temperature control |

| Workup and purification | Quench with water, extraction, crystallization | Ambient | 2 | - | Washing with ethanol or brine, drying |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR) : Proton NMR confirms the aromatic pyridine protons and ethoxy methylene protons. Characteristic shifts for sulfonyl chloride moiety are observed.

- High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm purity and molecular weight.

- Melting Point and Crystallinity : Crystallization from ethanol or ethanol-water mixtures yields solid product with defined melting points.

Research Discoveries and Perspectives

- The use of 4-N,N-dimethylaminopyridine (DMAP) as a catalyst/base enhances the sulfonylation reaction efficiency.

- Temperature control during sulfonyl chloride introduction is critical to minimize side reactions and decomposition.

- The choice of solvent (dichloromethane preferred) facilitates better control of reaction kinetics and product isolation.

- Alternative sulfonylation reagents like sulfuryl chloride (SO2Cl2) provide comparable yields but may require stricter temperature and moisture control.

- The intermediate sulfonyl chloride is reactive and can be further derivatized to sulfonamides or sulfonate esters, expanding its utility in drug discovery and materials science.

科学的研究の応用

2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Chemical Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioether derivatives. These reactions are facilitated by the presence of the pyridine ring, which can stabilize the transition state and enhance the reactivity of the compound.

類似化合物との比較

Comparison with Structurally Similar Sulfonyl Chlorides

Structural Analogues and Key Differences

The following sulfonyl chlorides share the ethane-1-sulfonyl chloride core but differ in substituents on the ethoxy chain. These differences critically impact their reactivity, stability, and applications.

Table 1: Structural and Physical Properties of Comparable Compounds

*Estimated based on structural analogs.

Stability and Handling

- Thermal Stability : Methoxyethoxy derivatives (e.g., ) are generally stable at room temperature, while branched or bulky substituents (e.g., ) may require low-temperature storage to prevent decomposition.

- Moisture Sensitivity : All sulfonyl chlorides are moisture-sensitive, but hydrophilic substituents (e.g., methoxyethoxy ) may accelerate hydrolysis compared to hydrophobic analogs (e.g., cyclohexyloxy ).

生物活性

2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. Characterized by a pyridine ring linked to an ethane sulfonyl chloride group through an ether linkage, this compound exhibits notable reactivity, making it a valuable intermediate in organic synthesis and drug development. The molecular formula of this compound is C₇H₈ClNO₃S, with a molecular weight of 221.66 g/mol.

Structural Characteristics

The compound's structure includes:

- Pyridine moiety : Known for various biological activities.

- Sulfonyl chloride functional group : Imparts significant reactivity, allowing for interactions with nucleophiles.

Biological Activities

The biological activity of this compound is primarily attributed to the presence of the pyridine ring, which has been associated with several pharmacological properties:

- Antimicrobial Activity : Pyridine derivatives, including this compound, have shown potential against various microbial strains. Studies indicate that compounds with similar structures exhibit antimicrobial properties against bacteria such as E. coli and Staphylococcus aureus .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which are crucial in treating conditions characterized by inflammation .

- Anticancer Potential : Research suggests that pyridine derivatives can act as anticancer agents by targeting specific pathways involved in tumor growth .

Reactivity and Synthesis

The synthesis of this compound typically involves several steps, emphasizing the compound's utility as a precursor in developing sulfonamide-based pharmaceuticals . The sulfonyl chloride moiety’s high electrophilicity allows it to react effectively with amines and alcohols, forming stable covalent bonds that are essential in drug design .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pyridine-3-sulfonamide | Pyridine ring with a sulfonamide group | Known for antibacterial properties |

| 4-Pyridylmethanol | Contains a hydroxymethyl group on the pyridine ring | Used as an intermediate in various syntheses |

| 2-Aminoethylpyridine | Amino group attached to ethyl chain linked to pyridine | Exhibits neuroprotective effects |

| Pyridin-3-yloxyacetic acid | Contains an acetic acid moiety along with pyridine | Involved in metabolic studies |

The uniqueness of this compound lies in its specific combination of sulfonyl chloride functionality and ether linkage, enhancing its reactivity profile compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological macromolecules. For instance, its reactivity with nucleophiles has been explored to understand its potential therapeutic applications better. The following findings highlight significant research outcomes:

- Antimicrobial Efficacy : In vitro studies demonstrated that compounds similar to this compound exhibited MIC values ranging from 18–31 μM against various bacterial strains .

- Inflammation Modulation : The compound's ability to inhibit LPS-induced production of nitric oxide (NO) suggests potential applications in inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride?

The synthesis typically involves two key steps:

Ether Formation : React pyridin-3-ol with 2-chloroethoxyethanol under alkaline conditions (e.g., K₂CO₃ in DMF) to form the pyridinyloxy ethoxy intermediate.

Sulfonation and Chlorination : Treat the intermediate with chlorosulfonic acid to introduce the sulfonic acid group, followed by reaction with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Critical parameters include maintaining anhydrous conditions during chlorination and controlling reaction temperatures (0–5°C for sulfonation, reflux for chlorination) to minimize side reactions .

Basic: How does the sulfonyl chloride group in this compound participate in nucleophilic reactions?

The sulfonyl chloride group (–SO₂Cl) reacts with nucleophiles (e.g., amines, alcohols) via substitution to form sulfonamides, sulfonate esters, or sulfonic acids. For example:

- With Amines : React in dichloromethane or THF with a tertiary base (e.g., triethylamine) at 0–25°C. The stoichiometric ratio is typically 1:1.2 (sulfonyl chloride:nucleophile).

- With Alcohols : Use catalytic DMAP in anhydrous conditions to form sulfonate esters.

Workup involves quenching excess SOCl₂ with ice-water, followed by extraction and chromatography for purification .

Basic: What analytical techniques are recommended for characterizing this compound?

| Technique | Key Data Points | Example from Evidence |

|---|---|---|

| NMR | ¹H/¹³C shifts for pyridinyl, ether, and SO₂Cl groups | δ 8.3–8.5 (pyridinyl H), δ 70–75 (ether C) |

| Mass Spec | [M+H]⁺/[M-H]⁻ peaks | Predicted m/z: ~289 (based on C₉H₁₁ClNO₄S) |

| Collision Cross Section (CCS) | CCS values via ion mobility (e.g., 151.6 Ų for [M+H]⁺) |

Advanced: What mechanistic insights explain the selectivity of sulfonation in similar ether-linked sulfonyl chlorides?

Sulfonation regioselectivity is influenced by steric and electronic factors:

- Electronic Effects : Electron-rich ether oxygens direct sulfonation to the less hindered ethoxy chain.

- Steric Hindrance : Bulky pyridinyl groups limit sulfonation to terminal positions.

Studies using DFT calculations and kinetic isotopic labeling (e.g., deuterated substrates) can validate these mechanisms. Contradictions in reported selectivity often arise from solvent polarity (e.g., DCM vs. DMF) or temperature gradients .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally related sulfonyl chlorides?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) may stem from:

- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. RAW 264.7 macrophages) or bacterial strains.

- Structural Modifications : Compare activity of the target compound with analogs (e.g., 2-(2-Chloro-5-methylphenoxy) derivatives ).

Methodological Approach :

Standardize assays (e.g., MIC for antimicrobial tests).

Perform SAR studies by synthesizing analogs with controlled substituents (e.g., halogen vs. methyl groups).

Validate via docking studies (e.g., binding to COX-2 or FabH enzymes) .

Advanced: How do substituents on the pyridinyl ring impact reactivity and bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。